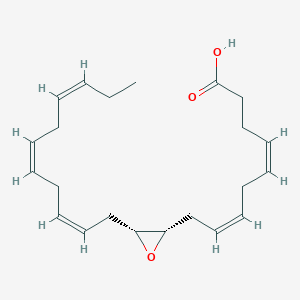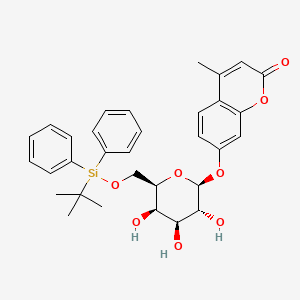
4-Methylumbelliferyl 6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylumbelliferyl 6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranoside is a synthetic compound used primarily in biochemical research. It is a derivative of 4-methylumbelliferone, a fluorescent molecule, and is often employed in the study of glycosidase enzymes. The compound’s unique structure allows it to act as a substrate for these enzymes, making it valuable in various diagnostic and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The tert-butyldiphenylsilyl group is used to protect the hydroxyl group at the 6-position of the galactose.
Protection of Hydroxyl Groups: The hydroxyl groups of galactose are protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.
Introduction of 4-Methylumbelliferyl Moiety: The protected galactose is then reacted with 4-methylumbelliferone in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of high-performance liquid chromatography (HPLC) and other analytical techniques is common to monitor the synthesis and purification processes.
化学反応の分析
Types of Reactions
4-Methylumbelliferyl 6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranoside undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by glycosidase enzymes to release 4-methylumbelliferone, which is fluorescent and can be easily detected.
Deprotection: The tert-butyldiphenylsilyl group can be removed under acidic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Hydrolysis: Glycosidase enzymes in a buffered solution.
Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Major Products Formed
4-Methylumbelliferone: A fluorescent molecule released upon hydrolysis.
Free Hydroxyl Galactopyranoside: Formed after deprotection of the tert-butyldiphenylsilyl group.
科学的研究の応用
4-Methylumbelliferyl 6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranoside is widely used in scientific research due to its ability to act as a substrate for glycosidase enzymes. Its applications include:
Enzyme Activity Assays: Used to measure the activity of glycosidase enzymes, which are important in various biological processes and diseases.
Drug Development: Helps in screening potential inhibitors of glycosidase enzymes, which can be therapeutic targets for diseases like cancer and diabetes.
Pathogenesis Studies: Aids in understanding the role of glycosidase enzymes in the pathogenesis of diseases such as viral infections.
作用機序
The compound exerts its effects by acting as a substrate for glycosidase enzymes. When the enzyme acts on the compound, it cleaves the glycosidic bond, releasing 4-methylumbelliferone. The released 4-methylumbelliferone is fluorescent and can be detected using fluorescence spectroscopy. This mechanism allows researchers to measure enzyme activity and study enzyme kinetics.
類似化合物との比較
Similar Compounds
4-Methylumbelliferyl-beta-D-galactopyranoside: Similar structure but lacks the tert-butyldiphenylsilyl protection group.
4-Methylumbelliferyl-alpha-D-galactopyranoside: Similar structure but with an alpha-glycosidic linkage instead of beta.
4-Methylumbelliferyl-beta-D-glucopyranoside: Similar structure but with glucose instead of galactose.
Uniqueness
The presence of the tert-butyldiphenylsilyl group in 4-Methylumbelliferyl 6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranoside makes it unique. This protection group allows for selective reactions and provides stability to the compound, making it suitable for various biochemical assays and research applications.
特性
IUPAC Name |
7-[(2S,3R,4S,5R,6R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36O8Si/c1-20-17-27(33)39-25-18-21(15-16-24(20)25)38-31-30(36)29(35)28(34)26(40-31)19-37-41(32(2,3)4,22-11-7-5-8-12-22)23-13-9-6-10-14-23/h5-18,26,28-31,34-36H,19H2,1-4H3/t26-,28+,29+,30-,31-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHDSJIOVBDTQV-HPLFBIAMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36O8Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858113 |
Source


|
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 6-O-[tert-butyl(diphenyl)silyl]-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
296776-03-9 |
Source


|
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 6-O-[tert-butyl(diphenyl)silyl]-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
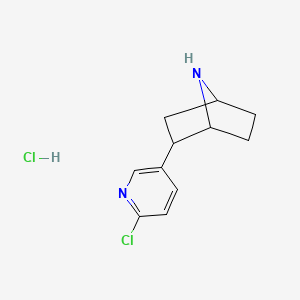

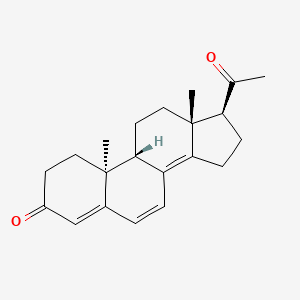
![(S)-N-[6-Benzyloxy-5-bromo-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B587066.png)
![(S)-N-[2-[7-Allyl-5-bromo-6-benzyloxy-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide](/img/structure/B587068.png)

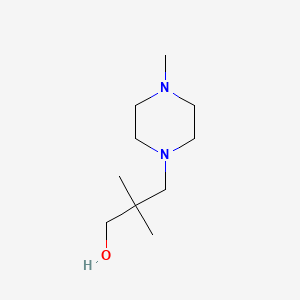
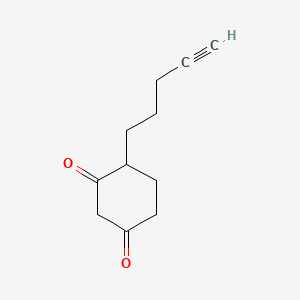


![4-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B587081.png)
